Summary of Application: TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market
Results or Outcomes: Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names
Summary of Application: TFMP derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides.
Results or Outcomes: The presence of fluorine and pyridine structure in TFMP derivatives result in its superior pest control properties.
Summary of Application: TFMP derivatives are used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist.
Summary of Application: 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction.
Methods of Application: This involves a simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride.
2-Ethoxy-3-(trifluoromethyl)pyridine is a chemical compound belonging to the class of trifluoromethylpyridines. Its molecular formula is C₈H₈F₃N₁O, and it features an ethoxy group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical properties, making it an important compound in various applications, particularly in agrochemicals and pharmaceuticals.
The primary biological activity of 2-Ethoxy-3-(trifluoromethyl)pyridine is its role as an agrochemical, specifically targeting pests. Its mode of action involves the unique physicochemical properties conferred by the fluorine atom, which enhances its efficacy in pest control. The compound is also involved in biochemical pathways such as the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis.
The synthesis of 2-Ethoxy-3-(trifluoromethyl)pyridine typically involves:
Alternative methods include chlorine/fluorine exchange using trichloromethylpyridine or direct introduction of a trifluoromethyl group via trifluoromethyl active species .
2-Ethoxy-3-(trifluoromethyl)pyridine is primarily utilized in the agrochemical industry for crop protection against pests. Its unique chemical structure allows for effective pest management while minimizing environmental impact. Additionally, it serves as a building block in pharmaceutical synthesis due to its reactivity and stability .
Studies on 2-Ethoxy-3-(trifluoromethyl)pyridine have focused on its interactions with various biological systems, particularly its efficacy against specific pests. The compound's unique properties allow it to interact effectively with biological targets, enhancing its potential as an agrochemical agent. Further research is ongoing to explore its interactions at the molecular level and optimize its use in crop protection.
The uniqueness of 2-Ethoxy-3-(trifluoromethyl)pyridine lies in the specific positioning of its ethoxy and trifluoromethyl groups. This arrangement significantly influences its chemical properties, such as stability and lipophilicity, which may enhance its biological activity compared to similar compounds.